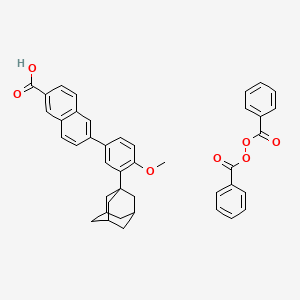

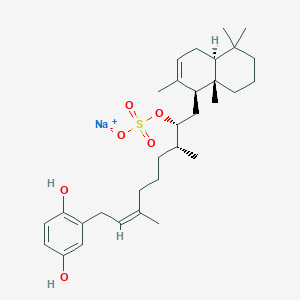

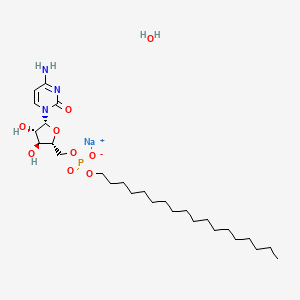

![molecular formula C46H83NO9 B1261281 N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide](/img/structure/B1261281.png)

N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(2S,3S,4R)-1-(alpha-D-galactosyloxy)-3,4-dihydroxy-8-phenyloctan-2-yl]hexacosanamide is an alpha-galactosylceramide in which the nitrogen carries a hexacosanamido group and C-4 carries in addition to a hydroxy function a 4-phenylbutyl group. Essentially a phytosphingosine analogue with a truncated lipid chain terminating in a benzene ring, it has been used in investigations on the binding affinity of glycolipids to CD1d molecules. It derives from an alpha-D-galactose.

Aplicaciones Científicas De Investigación

Carbohydrate Binding and Chelation Studies

- Research has shown that glycosides like N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide can bind to metal ions. For instance, a study by Rajak et al. (1999) focused on carbohydrate binding to VO(3+), demonstrating how sugar vanadate esters, which are similar in structure to the compound , can form esters with dark-colored solids and exhibit five-membered (O,O)-chelation (Rajak et al., 1999).

Synthesis and Transport Studies

- In a study on the synthesis of 4-deoxy-4-fluoro-D-glucose, Lopes and Taylor (1979) demonstrated the transformation of methyl 4-O-mesy-alpha-D-galactopyranoside, a compound structurally related to the compound , which is essential for understanding its potential applications in chemical synthesis and biological transport (Lopes & Taylor, 1979).

Antitumor Activity

- The study of agelasphin-9b analogues by Morita et al. (1995) examined compounds similar in structure to N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide, focusing on their antitumor activities. This study is significant in understanding the potential applications of such compounds in medical research, especially in oncology (Morita et al., 1995).

Glycosylation and Enzyme Interaction Studies

- Another relevant study by Hollingsworth, Hrabak, and Dazzo (1986) explored the synthesis of 3,6-dideoxy-3-(methylamino)hexoses, providing insights into the glycosylation processes and enzyme interactions of similar compounds. Such research is crucial for understanding how these compounds can be synthesized and utilized in various biochemical applications (Hollingsworth et al., 1986).

Novel Glycoside Synthesis

- Dechaux et al. (2000) conducted research on the synthesis of novel sialyl Lewis X analogues, which are structurally related to the compound . This study highlights the importance of understanding new methods of synthesizing glycosides and their potential applications in various scientific fields (Dechaux et al., 2000).

Propiedades

Nombre del producto |

N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide |

|---|---|

Fórmula molecular |

C46H83NO9 |

Peso molecular |

794.2 g/mol |

Nombre IUPAC |

N-[(2S,3S,4R)-3,4-dihydroxy-8-phenyl-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctan-2-yl]hexacosanamide |

InChI |

InChI=1S/C46H83NO9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-34-41(50)47-38(36-55-46-45(54)44(53)43(52)40(35-48)56-46)42(51)39(49)33-29-28-32-37-30-25-24-26-31-37/h24-26,30-31,38-40,42-46,48-49,51-54H,2-23,27-29,32-36H2,1H3,(H,47,50)/t38-,39+,40+,42-,43-,44-,45+,46-/m0/s1 |

Clave InChI |

OYADOHGGVOCFTF-MHEZRALLSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCC2=CC=CC=C2)O)O |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCC2=CC=CC=C2)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

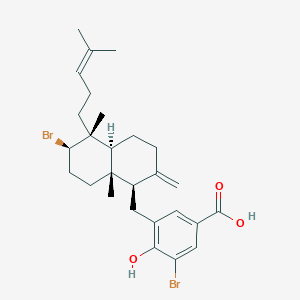

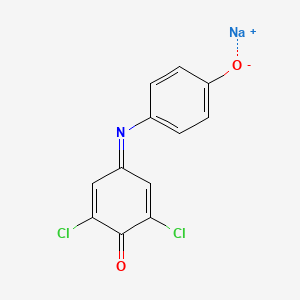

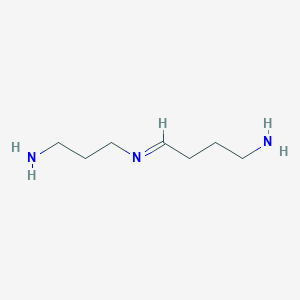

![lithium;3-[(1R)-1-[[(2S)-3-[cyclohexylmethyl(hydroxy)phosphoryl]-2-hydroxypropyl]amino]ethyl]benzoate](/img/structure/B1261203.png)